Vanillin isobutyrate

Vue d'ensemble

Description

It is known for its creamy, vanilla-like aroma with subtle fruity undertones, making it a popular choice for enhancing the scent profiles of various products, including perfumes and soaps . Vanillin isobutyrate is a superb alternative to vanillin or ethyl vanillin due to its complete color stability, which prevents discoloration in white soap applications .

Méthodes De Préparation

Vanillin isobutyrate can be synthesized through the reaction of methyl vanillin or ethyl vanillin with isobutyric anhydride. This reaction is typically carried out at temperatures ranging from 60 to 120 degrees Celsius, using an alkali metal salt of a low-grade carboxylic acid as a catalyst. The alkali metal salt can be a potassium or sodium salt of formic acid, acetic acid, propionic acid, or butyric acid . This method is advantageous due to its simplicity, short reaction time, high product yield, and low environmental impact, making it suitable for large-scale industrial production .

Analyse Des Réactions Chimiques

Vanillin isobutyrate undergoes various chemical reactions, including reduction and esterification. For instance, it can be reduced using sodium borohydride, a mild and selective reducing agent, which targets ketones and aldehydes in the presence of carboxylic acid-derived functional groups . This reduction reaction typically results in the formation of alcohols. Additionally, this compound can participate in esterification reactions, where it reacts with alcohols to form esters . Common reagents used in these reactions include acetic anhydride and various catalysts, depending on the desired product.

Applications De Recherche Scientifique

Food Industry Applications

Vanillin isobutyrate is widely used as a flavoring agent in the food industry due to its milder and more delicate aroma compared to pure vanillin. Its applications include:

- Flavor Enhancement : It enhances the taste profile of baked goods, candies, dairy products, and beverages by imparting a creamy vanilla-like flavor.

- Aroma Complexity : The compound provides subtle fruity and floral notes that enrich the overall sensory experience of food products .

Fragrance and Cosmetic Formulations

In the fragrance industry, this compound serves as a key ingredient in creating sweet, floral, and fruity fragrance profiles. Its applications include:

- Perfume Composition : It is combined with other fragrances to develop new perfume formulations that exhibit a sweet natural vanilla-like scent reminiscent of real vanilla pods .

- Personal Care Products : The compound is incorporated into lotions, creams, and body washes to provide appealing scents that enhance user experience .

Educational Uses in Chemistry Labs

This compound serves as an effective substrate in organic chemistry laboratories for educational purposes. Students engage in experiments that involve:

- Mechanistic Studies : Students use this compound to explore reaction mechanisms involving carbonyl-containing functional groups.

- Infrared Spectroscopy : The compound's reactions are analyzed using IR spectroscopy to teach students about functional group identification and reaction outcomes .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Food Industry | Flavoring agent in baked goods | Enhances taste profile |

| Fragrance Industry | Ingredient in perfumes | Provides sweet vanilla-like scent |

| Personal Care | Scent in lotions and creams | Improves user experience |

| Pharmaceuticals | Potential therapeutic properties | Neuroprotective effects |

| Educational Chemistry | Laboratory experiments | Teaches reaction mechanisms and spectroscopy |

Mécanisme D'action

The mechanism of action of vanillin isobutyrate involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound’s carbonyl group is targeted by reducing agents such as sodium borohydride, leading to the formation of alcohols . The esterification reactions involve the nucleophilic attack of alcohols on the carbonyl carbon of this compound, resulting in the formation of esters . These reactions highlight the compound’s reactivity and versatility in different chemical environments.

Comparaison Avec Des Composés Similaires

Vanillin isobutyrate is similar to other compounds such as vanillin and ethyl vanillin. it offers unique advantages, including complete color stability, which prevents discoloration in white soap applications . This makes it a preferred choice in the fragrance industry. Other similar compounds include isobutyric acid and its derivatives, which share similar chemical properties and reactivity patterns . this compound’s distinct aroma profile and stability set it apart from these related compounds .

Activité Biologique

Vanillin isobutyrate, a derivative of vanillin, has garnered interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and safety profile of this compound based on recent studies and findings.

This compound (CAS Number: 20665-85-4) has the molecular formula . It is an ester formed from vanillin and isobutyric acid, which contributes to its unique flavor and potential bioactive properties. The compound is characterized by its pleasant vanilla-like aroma and is commonly used in food flavoring and fragrance applications.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

| Study | Model | Findings |

|---|---|---|

| Bezerra et al. (2016) | In vitro | Demonstrated increased antioxidant capacity in cell cultures exposed to this compound. |

| Sigma-Aldrich Data | In vitro | Enhanced phenolic profiles leading to improved antioxidative activity. |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell types, suggesting its potential in managing inflammatory diseases.

| Study | Model | Findings |

|---|---|---|

| Kim et al. (2019) | Microglial cells | Inhibited production of nitric oxide and pro-inflammatory cytokines (IL-1β, TNF-α). |

| Yan et al. (2017) | BV-2 cells | Reduced LPS-induced expression of inflammatory markers through ERK1/2 signaling regulation. |

3. Neuroprotective Properties

This compound has demonstrated neuroprotective effects in several studies, particularly in models of neurodegenerative diseases.

- Case Study : In vivo studies in mice showed that vanillin administration mitigated depression-like behaviors induced by oxidative stress, correlating with reduced levels of inflammatory markers such as IL-1β and IL-6 .

4. Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies:

- Genotoxicity : this compound did not induce mutagenic effects in the Ames test or clastogenic activity in micronucleus assays at non-toxic doses .

- Cytotoxicity : In vitro studies using human bronchial epithelial cells (BEAS-2B) indicated no significant cytotoxic effects at concentrations relevant to exposure scenarios, reinforcing its safety for use in food products .

The biological activities of this compound are primarily attributed to its ability to modulate cellular signaling pathways:

- Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes and reducing ROS levels, this compound protects cellular integrity.

- Anti-inflammatory Mechanism : It inhibits key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways, leading to decreased expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity of vanillin isobutyrate in synthesized samples?

- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, aldehyde C=O at ~1680 cm⁻¹). Confirm purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm. For crystallinity analysis, employ X-ray diffraction (XRD), and use SEM-EDX for elemental composition validation .

- Data interpretation : Cross-reference spectral peaks with databases (e.g., NIST) and published spectra for vanillin derivatives .

Q. How can researchers quantify this compound in complex matrices (e.g., flavor formulations)?

- Methodology : Optimize extraction using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS). For colorimetric analysis, adapt UV spectrophotometry protocols (e.g., derivatization with 2,4-dinitrophenylhydrazine) and validate via linear regression (R² ≥ 0.99) .

- Calibration : Prepare standard curves in triplicate across a concentration range of 0.1–10 µg/mL .

Advanced Research Questions

Q. What catalytic systems and reaction conditions maximize yield in this compound synthesis?

- Experimental design : Test heterogeneous catalysts like CoO/ZnAl₂O₄ (4% loading) under microwave-assisted conditions (120°C, 30 min) to enhance reaction efficiency. Compare with traditional reflux methods (130°C, 2–3 hours) .

- Data contradiction analysis : Discrepancies in yield (e.g., 7.5% vs. higher literature values) may arise from incomplete oxidation or side reactions. Use GC-MS to identify byproducts and adjust nitrobenzene stoichiometry .

Q. How do structural modifications (e.g., substituent groups) influence this compound’s flavor-enhancing properties?

- Methodology : Synthesize analogs (e.g., ethyl this compound) and evaluate odor thresholds via sensory panels. Correlate electronic effects (Hammett constants) with sensory data using multivariate regression .

- Thermal stability : Assess decomposition temperatures via thermogravimetric analysis (TGA) and compare with computational models (e.g., DFT) .

Q. What strategies resolve discrepancies in reported purity levels of commercial this compound samples?

- Methodology : Perform batch-to-batch HPLC analysis (≥98% purity threshold) and validate with nuclear magnetic resonance (NMR) for trace impurities. Investigate storage conditions (e.g., light, temperature) impacting degradation using accelerated stability studies .

Q. Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in catalytic this compound synthesis?

- Protocol standardization : Document catalyst preparation (e.g., impregnation method for CoO/ZnAl₂O₄), microwave parameters (power, irradiation time), and oxidation steps. Share raw data (e.g., XRD crystallinity profiles) in supplementary materials .

- Troubleshooting : Address variability by pre-activating catalysts under inert atmospheres and controlling moisture levels .

Q. What computational tools are suitable for modeling this compound’s interaction with olfactory receptors?

- Approach : Use molecular docking software (e.g., AutoDock Vina) to simulate binding affinities with OR1A1 receptors. Validate predictions with in vitro calcium imaging assays .

Q. Safety and Regulatory Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Propriétés

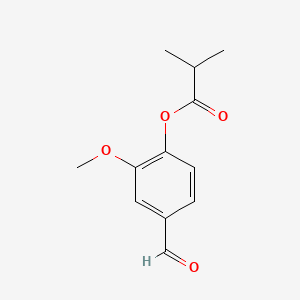

IUPAC Name |

(4-formyl-2-methoxyphenyl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKAKRUFBSTALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047201 | |

| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odour | |

| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

165.00 to 166.00 °C. @ 2.00 mm Hg | |

| Record name | Vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.110-1.136 | |

| Record name | Vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20665-85-4 | |

| Record name | Isobutavan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20665-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillin isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-2-methoxyphenyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIN ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C55654RCNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.